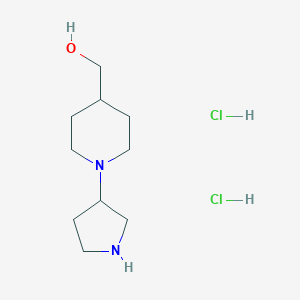

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Description

Properties

IUPAC Name |

(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;;/h9-11,13H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRPFRSUTPYYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(CC2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding alcohol.

Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidinyl ring, where nucleophiles replace leaving groups.

Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of hydroxyl and amine groups.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and other reducing agents.

Substitution: Various nucleophiles and leaving groups under suitable conditions.

Acid-Base Reactions: Common acids and bases used in organic synthesis.

Major Products Formed:

Oxidation Products: Corresponding oxo derivatives.

Reduction Products: Corresponding alcohols.

Substitution Products: Various substituted piperidinyl derivatives.

Acid-Base Reaction Products: Salts and conjugate acids/bases.

Scientific Research Applications

Oncology

Summary of Application : The compound is being investigated for its potential use in anticancer therapies. The presence of the piperidine nucleus is common in many chemotherapeutic agents, which may enhance its efficacy against cancer.

Methods of Application :

- Synthesis of derivatives to evaluate their cytotoxic effects against various cancer cell lines.

Results :

- Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For instance, studies have indicated that certain analogues exhibit significant activity against specific cancer types, highlighting their potential as lead compounds for drug development.

Pharmacology

Summary of Application : This compound has been explored for its antimalarial properties, particularly against resistant strains of Plasmodium falciparum.

Methods of Application :

- Synthetic derivatives are evaluated using in vitro parasite growth inhibition assays.

Results :

- Certain analogues demonstrate high selectivity and potency against the parasite, with IC50 values in the low microgram per milliliter range. This suggests a promising avenue for developing new antimalarial drugs.

Endocrinology

Summary of Application : The compound plays a role in synthesizing inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for cortisol regulation.

Methods of Application :

- Enantioselective reduction processes are utilized to synthesize biologically active substances.

Results :

- The synthesized inhibitors show potential as candidates for treating diseases related to cortisol abnormalities, such as Cushing's syndrome.

Case Studies and Research Findings

Research has demonstrated the effectiveness of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride derivatives in various studies:

- Anticancer Activity : In vitro studies have shown that derivatives can inhibit cell growth in several cancer types, including breast and lung cancers. Specific analogues have been identified that induce apoptosis through mitochondrial pathways.

- Antimalarial Efficacy : A study evaluated the antiplasmodial activity of synthesized derivatives against drug-resistant strains of Plasmodium falciparum. Results indicated that certain compounds significantly reduced parasite viability at low concentrations.

- Cortisol Regulation Inhibition : Inhibitors synthesized from this compound were tested for their ability to modulate cortisol levels in cellular models, showing promise as therapeutic agents for conditions associated with cortisol dysregulation.

Mechanism of Action

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can be compared with other similar compounds such as (1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride and (1-(piperidin-4-yl)pyrrolidin-3-yl)methanol hydrochloride . These compounds share structural similarities but differ in the nature of the heterocyclic rings and substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride | C₁₀H₂₁N₂O·2HCl | 264.66 (calc.) | Piperidine, pyrrolidine, hydroxymethyl | Dihydrochloride salt enhances solubility |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Piperidine, diphenylmethoxy | Lipophilic due to aromatic substituents |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine, pyridinyl, aminomethyl | Polar groups improve bioavailability |

| 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride | C₉H₁₅N₂O·HCl | 218.69 | Piperidine, pyrrolidinone (lactam) | Lactam ring reduces basicity |

| Difenidol Hydrochloride | C₂₁H₂₃NO·HCl | 345.88 | Piperidine, diphenylbutene | Anticholinergic properties |

Key Observations :

Substituent Effects: The target compound’s pyrrolidin-3-yl and hydroxymethyl groups contrast with the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride, which introduces significant lipophilicity . Compared to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, the absence of a pyridinyl group in the target compound may reduce π-π stacking interactions but improve metabolic stability .

Salt Forms: Dihydrochloride salts (target compound and [4-(Aminomethyl)piperidin-1-yl] derivative) typically exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) .

Toxicity and Regulatory Status: Limited toxicity data are available for the target compound. However, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride lacks GHS classification, suggesting low acute toxicity .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound likely improves water solubility compared to neutral analogs like 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, which contains a lipophilic lactam ring .

- Stability : Piperidine-pyrrolidine systems (target compound) are generally more stable under physiological conditions than compounds with ester or amide linkages (e.g., fumaramide derivatives in ) .

- Bioactivity : The hydroxymethyl group may facilitate hydrogen bonding with biological targets, a feature absent in Difenidol Hydrochloride’s diphenylbutene structure .

Research and Regulatory Considerations

- Synthesis and Purity : Analytical methods such as thin-layer chromatography (TLC) used for Difenidol Hydrochloride () could be adapted to assess the purity of the target compound.

- Regulatory Gaps : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which is listed in EPA databases, the target compound lacks explicit regulatory data, highlighting a need for further safety profiling .

Biological Activity

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride, with the chemical formula C10H22Cl2N2O and CAS number 2095411-02-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 257.2 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : OCC1CCN(CC1)C2CCNC2.Cl[H].Cl[H]

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of receptor modulation and antimicrobial properties. It has been studied for its potential effects on the melanocortin 4 receptor (MC4R), which is implicated in metabolic regulation.

1. Melanocortin Receptor Agonism

Research indicates that derivatives related to this compound can act as selective agonists for MC4R, which is significant in treating obesity and metabolic disorders. Activation of this receptor may lead to appetite suppression and increased energy expenditure, making it a target for anti-obesity therapies .

2. Antimicrobial Activity

A study on pyrrolidine derivatives revealed that several compounds within this class demonstrated notable antibacterial and antifungal activities. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the piperidine ring was found to enhance these properties.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects include:

Preparation Methods

Synthesis of the Piperidine Core

Method A: Reductive Amination and Cyclization

- Starting from commercially available 4-piperidone derivatives, an initial reductive amination with appropriate amines (e.g., ammonia or primary amines) can generate the piperidine ring.

- Cyclization is facilitated under acidic or basic conditions, often employing catalysts such as palladium or acid catalysts to promote ring closure.

Method B: N-Alkylation

- Alkylation of piperidine with suitable halides or activated intermediates can introduce the substituents necessary for subsequent steps.

Introduction of the Pyrrolidin-3-yl Group

Method A: Nucleophilic Substitution

- The pyrrolidin-3-yl moiety can be introduced via nucleophilic substitution using a pyrrolidine derivative bearing a leaving group (e.g., halide or mesylate).

- This step often involves SN2 reactions with the piperidine core or its derivatives.

Method B: Mannich or Mannich-like Reactions

- Condensation reactions involving formaldehyde, amines, and pyrrolidine derivatives can generate the pyrrolidinyl substituent attached to the piperidine ring.

Formation of the Methanol Group at the 1-Position

Method A: Hydroxymethylation

- The introduction of the hydroxymethyl group can be achieved via formaldehyde addition to the nitrogen or carbon centers, often under basic conditions.

- Catalytic hydrogenation may be employed to reduce intermediates to the desired alcohol.

Method B: Reduction of Corresponding Oxidized Intermediates

- Oxidation of methyl groups followed by reduction can yield the primary alcohol.

Final Salt Formation

- The free base compound undergoes salt formation with hydrochloric acid to produce dihydrochloride .

- Typically, this involves dissolving the free base in a suitable solvent (e.g., ethanol or methanol) and bubbling or adding HCl gas or aqueous HCl solution, followed by crystallization.

Example Synthetic Route (Proposed)

| Step | Description | Reagents & Conditions | Reference / Notes |

|---|---|---|---|

| 1 | Synthesis of piperidine core | Cyclization of 4-piperidone derivatives | Common in heterocyclic synthesis |

| 2 | N-alkylation with pyrrolidine derivative | Alkyl halide or mesylate, base (e.g., K2CO3) | SN2 reaction |

| 3 | Hydroxymethylation at the 1-position | Formaldehyde, base or acid catalyst | Hydroxymethylation of nitrogen or carbon |

| 4 | Reduction to alcohol | NaBH4 or catalytic hydrogenation | To obtain the methanol group |

| 5 | Salt formation | HCl in ethanol or methanol | Crystallization of dihydrochloride salt |

Data Tables of Synthetic Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| Piperidine core synthesis | 4-Piperidone, ammonia | Ethanol | Reflux | 70-85 | General heterocycle synthesis |

| Pyrrolidinyl substitution | Pyrrolidine halide, base | Acetone or DMF | Room temperature | 65-80 | SN2 alkylation protocols |

| Hydroxymethylation | Formaldehyde, NaOH | Aqueous | 0-25°C | 50-70 | Formaldehyde addition reactions |

| Alcohol reduction | NaBH4 | Methanol | 0°C to room temp | 75-90 | Typical reduction procedures |

| Salt formation | HCl gas or aqueous HCl | Ethanol | Room temperature | Quantitative | Salt crystallization |

Research Findings and Optimization Insights

- Yield Optimization : Use of phase-transfer catalysts and controlled reaction temperatures improves yields during alkylation and hydroxymethylation steps.

- Selectivity Control : Protecting groups such as Boc or Cbz can be employed during intermediate steps to prevent side reactions, especially during N-alkylation.

- Purification Techniques : Recrystallization from ethanol or acetonitrile is effective for obtaining high-purity dihydrochloride salts.

- Scale-Up Considerations : Continuous flow reactors and optimized reaction parameters reduce reaction times and improve reproducibility for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging piperidine and pyrrolidine precursors. Critical parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature control (40–80°C), and stoichiometric ratios of reagents. Catalysts like palladium or nickel may enhance hydrogenation steps. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS for emergency measures, including skin decontamination with water and soap .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) for structural confirmation, comparing peaks to reference standards (e.g., δ 2.8–3.5 ppm for piperidine protons). HPLC with UV detection (≥98% purity threshold) and mass spectrometry (ESI-MS for molecular ion validation) are critical. Calibrate instruments using certified reference materials to minimize analytical errors .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict energetics for intermediates. Machine learning algorithms (e.g., neural networks) trained on reaction databases can suggest optimal conditions (solvent, catalyst) to reduce trial-and-error experimentation .

Q. What experimental design strategies (e.g., DoE) improve reaction efficiency in synthesizing this compound?

- Methodological Answer : Use factorial design to screen variables (temperature, pH, reagent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design with 3 factors (time, temperature, catalyst loading) and ANOVA analysis minimizes experimental runs while maximizing yield .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Reproduce experiments under standardized conditions (ISO guidelines) and apply statistical tools (e.g., Bayesian inference) to quantify uncertainty .

Q. What strategies are effective in identifying and quantifying impurities during synthesis?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., unreacted precursors). Compare retention times and fragmentation patterns against spiked standards. Quantify via calibration curves (0.1–10 µg/mL range). For chiral impurities, employ chiral HPLC columns or capillary electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.